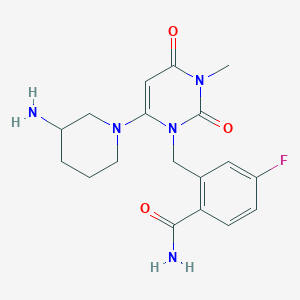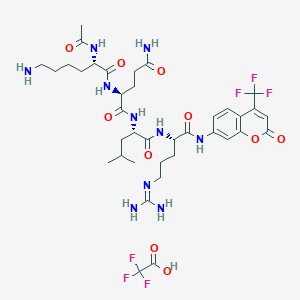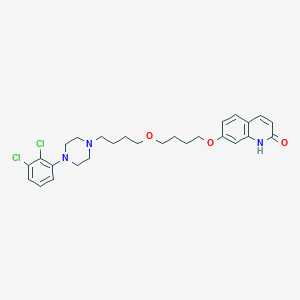
7-(4-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butoxy)butoxy)quinolin-2(1H)-one
Vue d'ensemble
Description
The compound “7-(4-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butoxy)butoxy)quinolin-2(1H)-one” is a chemical compound with the molecular formula C29H37Cl2N3O4 . It has a molecular weight of 562.5 g/mol . The IUPAC name for this compound is [7- [4- [4- (2,3-dichlorophenyl)piperazin-1-yl]butoxy]-2-oxo-3,4-dihydro-1 H -quinolin-3-yl]methyl 2,2-dimethylpropanoate .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. It includes a quinolinone group, a piperazine ring, and two butoxy groups . The exact 3D conformer and 2D structure can be found in the PubChem database .Physical And Chemical Properties Analysis
This compound has several computed properties. It has a XLogP3-AA value of 6, indicating its lipophilicity . It has one hydrogen bond donor and six hydrogen bond acceptors . The compound has 11 rotatable bonds, which suggests a certain degree of flexibility in its molecular structure . The topological polar surface area is 71.1 Ų .Applications De Recherche Scientifique
Pharmacological Properties and Potential Uses
Antipsychotic Agent Properties : This compound, also known as OPC-14597, exhibits both presynaptic dopamine autoreceptor agonistic activity and postsynaptic D2 receptor antagonistic activity. It's suggested as a unique antipsychotic drug candidate with stronger postsynaptic D2 receptor antagonistic activity compared to its derivatives (Kikuchi et al., 1995).
Potential in Treating Irritable Bowel Syndrome : As a novel 5-hydroxytryptamine (5-HT)1A agonist/5-HT3 antagonist, it's under development for treating irritable bowel syndrome. The study of its biotransformation in human hepatic cytochrome P450 enzymes is crucial for understanding its metabolic pathways (Minato et al., 2008).
Chemical Synthesis and Structural Analysis
Palladium-Catalyzed Amination : This process is used in the synthesis of phenylpiperazine derivatives, including a metabolite of Aripiprazole. It highlights the practical application of palladium-catalyzed amination in producing such compounds (Morita et al., 1998).
DFT, HSA Binding, and Docking Studies : Advanced spectroscopic techniques and theoretical calculations like Density Functional Theory (DFT) are employed to understand the molecular structure, reactivity, and biological activity of related compounds (Murugesan et al., 2021).
Biological and Medicinal Applications
Antimalarial Activity : Certain derivatives have shown promising in vitro antimalarial activity against Plasmodium falciparum strain, indicating potential applications in treating malaria (Mahajan & Chundawat, 2021).
Antiprotozoal Agents : Derivatives of this compound, specifically N-Acylhydrazones, have been evaluated for their effectiveness against protozoal infections like Plasmodium falciparum and Entamoeba histolytica (Inam et al., 2014).
Antifungal and Antibacterial Activity : Some derivatives exhibit significant antifungal and antibacterial properties, presenting potential for developing new antimicrobial agents (Ostrowska et al., 2016).
Photochemical Properties : Studies on photochemistry can provide insights into the stability and reactivity of such compounds under light exposure, which is crucial for their safe and effective use in various applications (Mella et al., 2001).
Propriétés
IUPAC Name |
7-[4-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]butoxy]-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33Cl2N3O3/c28-23-6-5-7-25(27(23)29)32-15-13-31(14-16-32)12-1-2-17-34-18-3-4-19-35-22-10-8-21-9-11-26(33)30-24(21)20-22/h5-11,20H,1-4,12-19H2,(H,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEQZCAXAKBPEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCOCCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C(C(=CC=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butoxy)butoxy)quinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




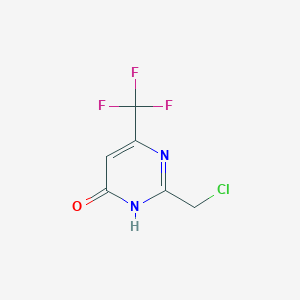
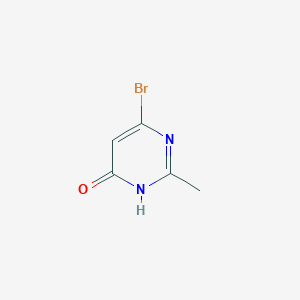
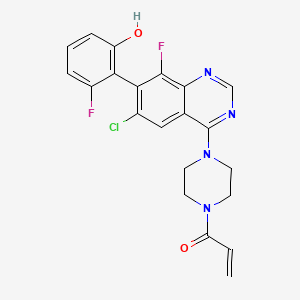
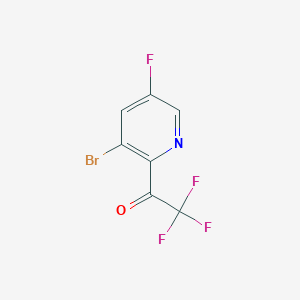
![(2-{2-[2-(4-Azidobenzoylamino)-ethoxy]-ethoxy}-ethyl)-carbamic acid tert-butyl ester](/img/structure/B1384610.png)
![8-Bromo-2'-deoxy-N-[(dimethylamino)methylidene]guanosine](/img/structure/B1384612.png)
![3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B1384613.png)
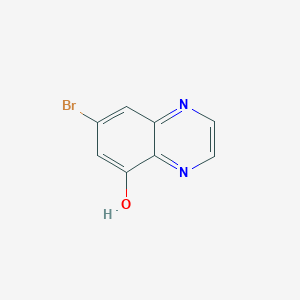
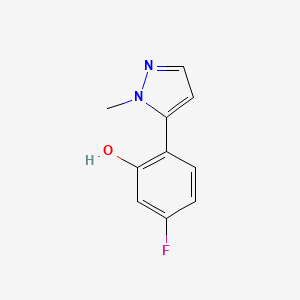
![3-Bromo-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384617.png)
![5-Bromo-2-[1-[(4-fluorophenyl)-hydrazono]propyl]phenol](/img/structure/B1384619.png)
